![molecular formula C15H13ClO2 B1347712 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 590360-23-9](/img/structure/B1347712.png)
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde
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Description
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde (5-Cl-2-MBzOBA) is an aromatic aldehyde with a chloro-substituted phenyl ring. It is a widely used chemical in synthetic organic chemistry, due to its versatile reactivity and wide range of applications. This molecule is used in a variety of chemical reactions, such as oxidation, reduction, and condensation. It is also used for the synthesis of other compounds, including pharmaceuticals, dyes, fragrances, and pesticides.
Scientific Research Applications
Catalysis and Organic Synthesis
A study on Stereoselective Synthesis utilized derivatives similar to 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde for the catalytic addition of diethylzinc to aldehydes, demonstrating moderate enantioselectivity. This process underscores the role of such compounds in the synthesis of chiral alcohols, a critical aspect of pharmaceutical manufacturing and fine chemical production (Szakonyi, Csillag, & Fülöp, 2011).
Photocatalysis
In Photocatalytic Oxidation , a study explored the oxidation of benzyl alcohol derivatives (including structures similar to 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde) into their corresponding aldehydes using TiO2 under visible light. This finding is significant for environmental applications, showcasing the potential of such compounds in green chemistry and sustainable processes (Higashimoto et al., 2009).
Material Science
A paper on Oxidative Functionalization illustrated the use of supported gold nanoparticles in the oxidation of alcohols, including benzyl alcohol derivatives. This research indicates the potential of 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde in the development of reusable catalysts for industrial applications, highlighting the compound's relevance in material science and catalysis (Martins et al., 2017).
Anticancer Activity
Moreover, Anticancer Activity Studies have shown that derivatives of benzyloxybenzaldehyde, which share structural similarities with 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde, exhibited significant activity against HL-60 cells. This suggests potential therapeutic applications and warrants further investigation into its bioactive properties (Lin et al., 2005).
properties
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAGBRTJHZGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358392 |
Source
|
Record name | 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
590360-23-9 |
Source
|
Record name | 5-Chloro-2-[(4-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590360-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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